molecular formula C29H26N4O4S B2604241 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1794887-41-4

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2604241
CAS RN: 1794887-41-4
M. Wt: 526.61
InChI Key: DWPHWODPHDJKFU-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class . These compounds have been reported as a new class of ROCK inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized from 5-alkynyl-uridine derivatives . An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, which synthesizes diversely orchestrated 3-ArS/ArSe derivatives .

Scientific Research Applications

ROCK Inhibitors

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to the compound , have been discovered as a new class of ROCK inhibitors . These inhibitors can significantly reduce the phosphorylation level of ROCK downstream signaling protein and induce changes in cell morphology and migration .

Precursor for Pyrimidine Hybrids

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a compound related to the one , has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . These hybrids have shown promising medicinal and pharmacological applications .

EZH2 Inhibitors

Substituted thieno[3,2-d]pyrimidine derivatives, similar to the compound you asked about, have been synthesized as EZH2 inhibitors . These inhibitors have shown antiproliferative activity against various cancer cell lines .

Anticancer Activity

Pyrimidine hybrids, which can be synthesized from compounds like the one , have shown promising anticancer activity . They have been found to inhibit the growth of various types of cancer cells .

Antioxidant Activity

Pyrimidine hybrids have also demonstrated antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs .

Antihypertensive Activity

Another potential application of pyrimidine hybrids is in the treatment of hypertension . These compounds have shown antihypertensive activity, indicating that they could be used to develop new antihypertensive drugs .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPHWODPHDJKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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